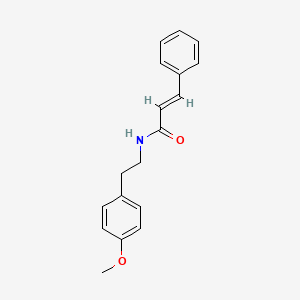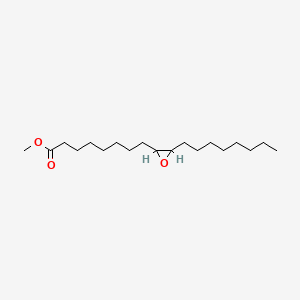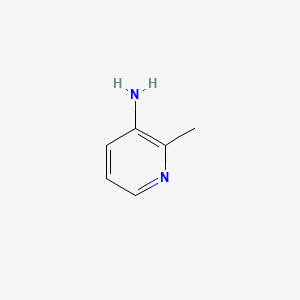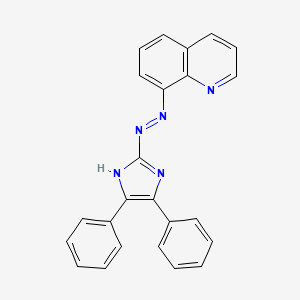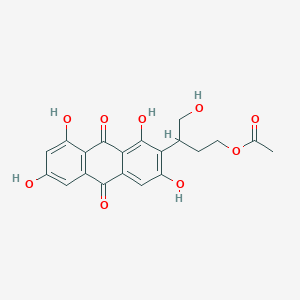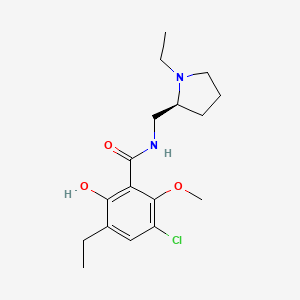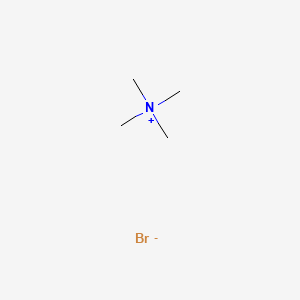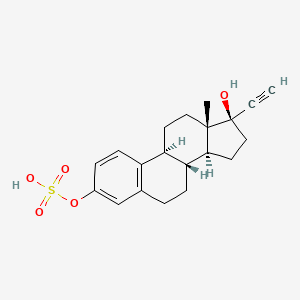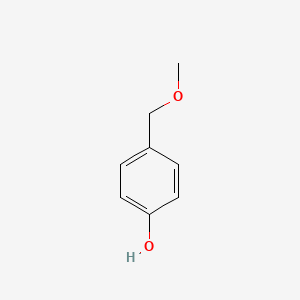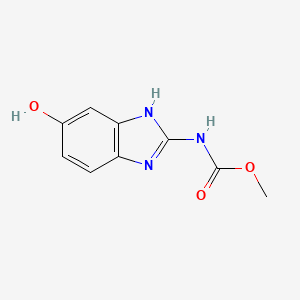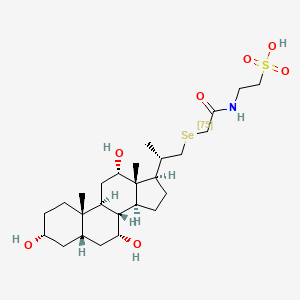
Tauroselcholic acid se-75
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido tauroselcólico de selenio (75Se) es un análogo sintético de ácido biliar que incorpora el radionúclido emisor de rayos gamma selenio-75. Este compuesto se utiliza principalmente en procedimientos de diagnóstico para investigar la malabsorción de ácidos biliares y para medir la pérdida del pool de ácidos biliares en el cuerpo . Imita el comportamiento fisiológico de los ácidos biliares naturales, lo que lo convierte en una herramienta valiosa en el diagnóstico médico .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido tauroselcólico de selenio (75Se) implica la incorporación del selenio-75 en la molécula de ácido tauroselcólico. El proceso normalmente incluye los siguientes pasos:
Síntesis de ácido tauroselcólico: El ácido tauroselcólico se sintetiza mediante la conjugación del ácido cólico con la taurina.
Incorporación de selenio-75: El selenio-75 se introduce en la molécula de ácido tauroselcólico a través de una reacción de selenación, donde el selenio reemplaza un átomo de hidrógeno en la molécula.
Métodos de producción industrial: La producción industrial del ácido tauroselcólico de selenio (75Se) implica el uso de selenio-75 radiactivo, que se produce en reactores nucleares. El selenio radiactivo se incorpora químicamente a la molécula de ácido tauroselcólico en condiciones controladas para garantizar la pureza y actividad deseadas .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido tauroselcólico de selenio (75Se) experimenta varias reacciones químicas, incluyendo:
Oxidación: El átomo de selenio en el compuesto puede sufrir oxidación, formando diferentes óxidos de selenio.
Reducción: El compuesto puede reducirse para formar especies reducidas que contienen selenio.
Sustitución: El selenio puede ser sustituido por otros átomos o grupos en condiciones específicas.
Reactivos y condiciones comunes:
Reactivos de oxidación: Peróxido de hidrógeno, ácido nítrico.
Reactivos de reducción: Borohidruro de sodio, gas hidrógeno.
Reactivos de sustitución: Halógenos, compuestos organometálicos.
Productos principales:
Productos de oxidación: Dióxido de selenio, ácido selénico.
Productos de reducción: Selenio elemental, seleniuros.
Productos de sustitución: Diversos compuestos organoselenio.
Aplicaciones Científicas De Investigación
El ácido tauroselcólico de selenio (75Se) tiene varias aplicaciones de investigación científica, incluyendo:
Diagnóstico médico: Se utiliza en la prueba SeHCAT para diagnosticar la malabsorción de ácidos biliares y para medir la pérdida del pool de ácidos biliares.
Estudios biológicos: Investiga la circulación enterohepática de los ácidos biliares y su papel en varios procesos fisiológicos.
Farmacocinética: Estudia la absorción, distribución, metabolismo y excreción de los ácidos biliares en el cuerpo.
Investigación radiofarmacéutica: Desarrolla nuevos radiofármacos de diagnóstico y terapéuticos.
Mecanismo De Acción
El ácido tauroselcólico de selenio (75Se) imita el comportamiento de los ácidos biliares naturales. Después de la administración oral, se absorbe en el intestino y experimenta la circulación enterohepática. El radionúclido selenio-75 permite el seguimiento del movimiento del compuesto dentro del cuerpo mediante cámaras gamma. Esto permite la medición de la retención y la pérdida de ácidos biliares, proporcionando información diagnóstica valiosa .
Compuestos similares:
Ácido cólico: Un ácido biliar natural que es estructuralmente similar al ácido tauroselcólico pero carece del radionúclido selenio-75.
Ácido glicocólico: Otro conjugado de ácido biliar que se utiliza en pruebas de diagnóstico, pero no contiene selenio-75.
Ácido taurocólico: Un conjugado de ácido biliar natural similar al ácido tauroselcólico pero sin la etiqueta radiactiva.
Singularidad: El ácido tauroselcólico de selenio (75Se) es único debido a la incorporación del radionúclido selenio-75, que permite el seguimiento y la medición no invasivos de la dinámica de los ácidos biliares en el cuerpo. Esto lo convierte en una herramienta valiosa en el diagnóstico médico, particularmente para afecciones relacionadas con la malabsorción de ácidos biliares .
Comparación Con Compuestos Similares
Cholic Acid: A natural bile acid that is structurally similar to tauroselcholic acid but lacks the selenium-75 radionuclide.
Glycocholic Acid: Another bile acid conjugate used in diagnostic tests but does not contain selenium-75.
Taurocholic Acid: A natural bile acid conjugate similar to tauroselcholic acid but without the radiolabel.
Uniqueness: Selenium (75Se) tauroselcholic acid is unique due to the incorporation of the selenium-75 radionuclide, which allows for non-invasive tracking and measurement of bile acid dynamics in the body. This makes it a valuable tool in medical diagnostics, particularly for conditions related to bile acid malabsorption .
Propiedades
Número CAS |
75018-70-1 |
|---|---|
Fórmula molecular |
C26H45NO7SSe |
Peso molecular |
590.6 g/mol |
Nombre IUPAC |
2-[[2-[(2S)-2-[(3R,5S,7R,8R,9S,10S,12S,13S,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl](75Se)selanylacetyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO7SSe/c1-15(13-36-14-23(31)27-8-9-35(32,33)34)18-4-5-19-24-20(12-22(30)26(18,19)3)25(2)7-6-17(28)10-16(25)11-21(24)29/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-/m1/s1/i36-4 |
Clave InChI |
JCMLWGQJPSGGEI-DJQDYNOGSA-N |
SMILES |
CC(C[Se]CC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
SMILES isomérico |
C[C@H](C[75Se]CC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES canónico |
CC(C[Se]CC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Sinónimos |
(75)seleno-homocholic acid-taurine 23-seleno-25-homotaurocholic acid Se(75)HCAT Se-HCAT SeHCAT selenium-75 homocholic acid taurine tauro-23-selena-25-homotaurocholic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


